2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a fluoro group, a methyl group, and a benzonitrile moiety, along with a boronic ester group. It is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Borylation Reaction: The starting material, 2-Fluoro-5-methylbenzonitrile, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst loading. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluoro group.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are typically used in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: The major products formed from Suzuki-Miyaura reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is widely used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a key reagent in catalytic processes, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Discovery: It is used in the development of new pharmaceuticals, particularly in the synthesis of biologically active molecules.
Bioconjugation: The compound can be used to modify biomolecules for various applications in biotechnology.
Industry:
Material Science: It is employed in the synthesis of advanced materials, including polymers and electronic materials.
Agrochemicals: The compound is used in the development of new agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The fluoro and methyl groups on the benzonitrile moiety can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison:
- Structural Differences: While these compounds share the boronic ester group, they differ in the substituents on the aromatic ring, which can affect their reactivity and applications.
- Reactivity: The presence of different functional groups (e.g., fluoro, methoxy) can influence the reactivity and selectivity of these compounds in various chemical reactions.
- Applications: Each compound has unique applications based on its structure. For example, 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is particularly useful in the synthesis of biaryl compounds, while others may be more suited for different types of cross-coupling reactions or material science applications.
Properties
Molecular Formula |
C14H17BFNO2 |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
2-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C14H17BFNO2/c1-9-6-10(8-17)12(16)7-11(9)15-18-13(2,3)14(4,5)19-15/h6-7H,1-5H3 |
InChI Key |
OFCHKLACMXYUHP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)C#N)F |
Origin of Product |
United States |
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